

Application Notes and Protocols for Cy5.5-SE in Flow Cytometry

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Compound of Interest

Compound Name: Cy5.5-SE

Cat. No.: B15597321

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Introduction

Cyanine5.5 succinimidyl ester (**Cy5.5-SE**) is a reactive fluorescent dye belonging to the cyanine dye family, which is characterized by its brightness and near-infrared (near-IR) fluorescence emission.[1] The succinimidyl ester (SE) functional group allows for the covalent conjugation of the dye to primary amines on proteins and other biomolecules.[2][3] This property makes **Cy5.5-SE** a versatile tool for various biological applications, including flow cytometry. In flow cytometry, **Cy5.5-SE** can be used for direct labeling of cells to track cell proliferation and migration, or it can be conjugated to antibodies for immunophenotyping and the analysis of specific cell surface or intracellular markers.[2][4] Its emission in the far-red spectrum minimizes interference from cellular autofluorescence, thereby enhancing the signal-to-noise ratio in multi-color flow cytometry experiments.[5]

Principle of Staining

Cy5.5-SE is a cell-permeant dye that covalently attaches to free primary amines on intracellular and cell-surface proteins. The succinimidyl ester moiety reacts with these amines to form stable amide bonds. When a labeled cell divides, the dye is distributed equally between the two daughter cells, resulting in a progressive halving of the fluorescence intensity with each cell division. This characteristic allows for the tracking of cell proliferation over several generations by flow cytometry.[6]

Spectral Properties

Proper instrument setup is crucial for the successful detection of **Cy5.5-SE**. The spectral properties of Cy5.5 are summarized in the table below.

Property	Wavelength (nm)
Excitation Maximum	~675 nm
Emission Maximum	~693 nm
Recommended Laser	633 nm (HeNe) or 640 nm (Red Diode)
Recommended Filter	695/40 BP or similar

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for the use of **Cy5.5-SE** and comparable dyes in flow cytometry. It is important to note that optimal concentrations and conditions should be empirically determined for each cell type and experimental setup.[\[1\]](#)

Parameter	Value/Range	Notes
Cy5.5-SE Stock Solution	1-10 mM in DMSO or DMF	Prepare fresh before use. Store desiccated at -20°C.[5]
Direct Cell Labeling Concentration	0.5 - 10 μ M	Optimal concentration is cell-type dependent and must be titrated.[1]
Antibody Labeling (molar ratio)	8:1 to 12:1 (dye:antibody)	A good starting point for IgG antibodies.[5]
Cell Concentration for Labeling	1 x 10 ⁶ to 1 x 10 ⁷ cells/mL	Higher concentrations can improve labeling efficiency.[5]
Incubation Time (Direct Cell Labeling)	15 - 30 minutes	Longer times may increase toxicity.[7]
Incubation Temperature	Room Temperature or 37°C	37°C can increase labeling efficiency but may also affect cell viability.[8]
Centrifugation Speed	300 - 400 x g	For washing and pelleting cells.[5]

Experimental Protocols

Protocol 1: Direct Labeling of Cells for Proliferation Assays

This protocol describes the direct labeling of a cell suspension with **Cy5.5-SE** for use in cell proliferation assays.

Materials:

- Cells of interest in single-cell suspension
- **Cy5.5-SE**
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

- Phosphate-Buffered Saline (PBS), protein-free
- Complete cell culture medium (containing serum)
- FACS tubes (or microcentrifuge tubes)
- Flow Cytometer

Procedure:

- Preparation of **Cy5.5-SE** Stock Solution:
 - Shortly before use, prepare a 1-10 mM stock solution of **Cy5.5-SE** in anhydrous DMSO or DMF. Vortex briefly to ensure the dye is fully dissolved.[\[5\]](#)
- Cell Preparation:
 - Prepare a single-cell suspension of your target cells.
 - Wash the cells twice with protein-free PBS to remove any residual serum proteins that could react with the dye.
 - Resuspend the cells in protein-free PBS at a concentration of 1×10^6 to 1×10^7 cells/mL.
- Cell Staining:
 - Add the **Cy5.5-SE** stock solution to the cell suspension to achieve the desired final concentration (start with a titration from 0.5 to 10 μ M).
 - Immediately vortex the cells gently to ensure uniform labeling.
 - Incubate for 15-30 minutes at room temperature or 37°C, protected from light. Occasional gentle mixing can improve labeling consistency.
- Washing:
 - Quench the staining reaction by adding at least 5 volumes of complete cell culture medium (containing serum). The proteins in the serum will react with any unbound **Cy5.5-SE**.

- Incubate for 5-10 minutes.
- Centrifuge the cells at 300-400 x g for 5 minutes.
- Discard the supernatant and wash the cell pellet twice with complete cell culture medium or PBS.
- Resuspension and Analysis:
 - Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1-2% BSA).
 - (Optional) Add a viability dye to exclude dead cells from the analysis.[\[5\]](#)
 - Acquire the samples on a flow cytometer equipped with a 633 nm or 640 nm laser.

Protocol 2: Staining with a Cy5.5-Conjugated Antibody

This protocol outlines the procedure for staining cells with a primary antibody that has been previously conjugated to Cy5.5.

Materials:

- Cells of interest in single-cell suspension
- Cy5.5-conjugated primary antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- (Optional) Fc block reagent
- (Optional) Viability dye
- FACS tubes

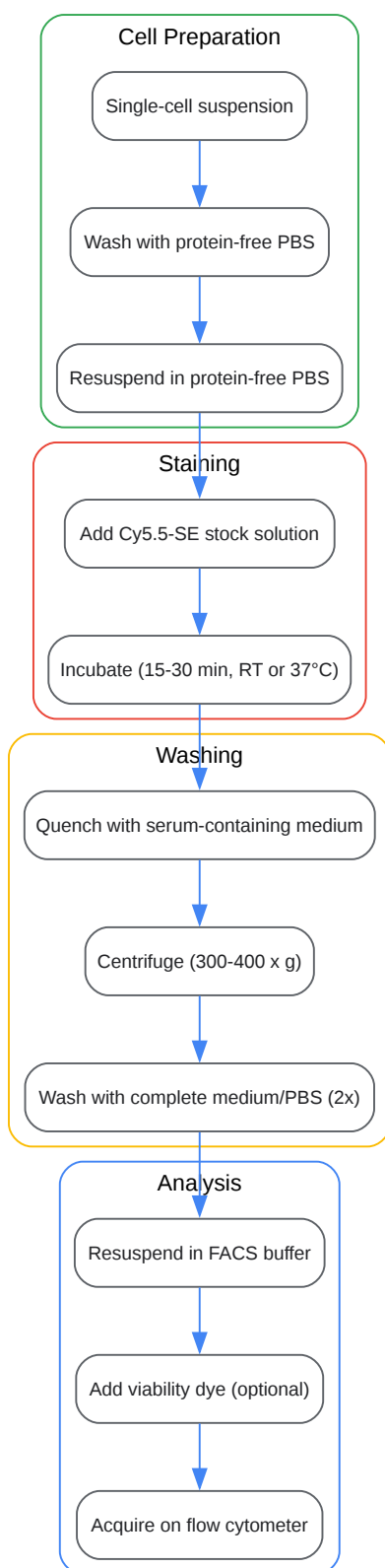
Procedure:

- Cell Preparation:

- Prepare a single-cell suspension at a concentration of 1×10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.[\[5\]](#)
- Fc Receptor Blocking (Optional but Recommended):
 - To prevent non-specific binding of the antibody to Fc receptors, incubate the cells with an Fc block reagent for 10-15 minutes at 4°C.[\[5\]](#)
- Antibody Staining:
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into FACS tubes.
 - Add the predetermined optimal concentration of the Cy5.5-conjugated antibody to the cells.
 - Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[\[5\]](#)
- Washing:
 - Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C.[\[5\]](#)
 - Carefully decant the supernatant.
 - Repeat the wash step twice.[\[5\]](#)
- Resuspension and Data Acquisition:
 - Resuspend the cell pellet in 300-500 μ L of Flow Cytometry Staining Buffer.[\[5\]](#)
 - (Optional) Add a viability dye just before analysis to exclude dead cells.[\[5\]](#)
 - Acquire the samples on a flow cytometer equipped with a 633 nm or 640 nm laser.

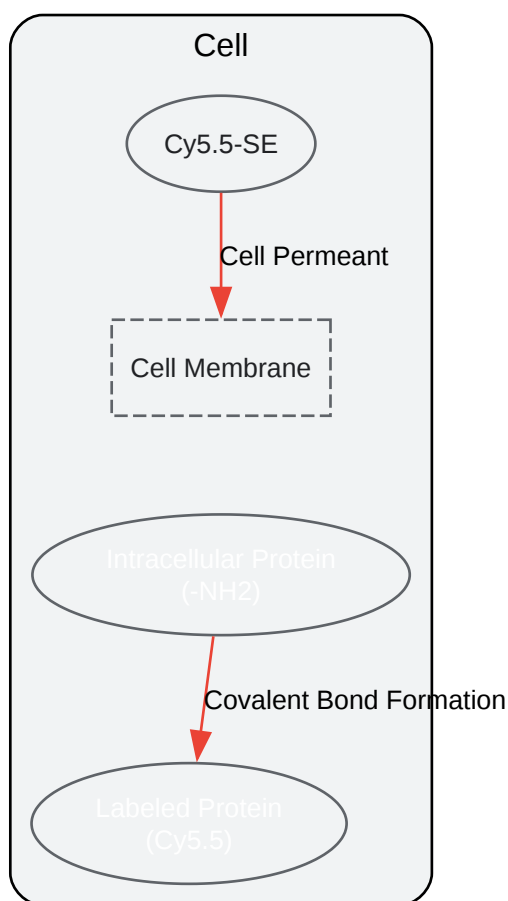
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Workflow for direct cell labeling with **Cy5.5-SE** for flow cytometry.



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Caption: Mechanism of **Cy5.5-SE** labeling of intracellular proteins.

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